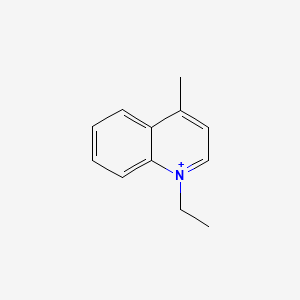

1-Ethyl-4-methylquinolinium

Beschreibung

1-Ethyl-4-methylquinolinium iodide (CAS: 605-59-4) is a cationic heterocyclic compound derived from the quinoline scaffold. Its molecular formula is C₁₂H₁₄IN (molar mass: 299.15 g/mol), featuring an ethyl group at the 1-position and a methyl group at the 4-position of the quinolinium core . The compound is typically synthesized via quaternization of 4-methylquinoline (lepidine) with ethyl iodide, forming a stable iodide salt . Key properties include:

Eigenschaften

Molekularformel |

C12H14N+ |

|---|---|

Molekulargewicht |

172.25 g/mol |

IUPAC-Name |

1-ethyl-4-methylquinolin-1-ium |

InChI |

InChI=1S/C12H14N/c1-3-13-9-8-10(2)11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3/q+1 |

InChI-Schlüssel |

LCNWZISUNVZUOV-UHFFFAOYSA-N |

Kanonische SMILES |

CC[N+]1=CC=C(C2=CC=CC=C21)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

1-Ethyl-4-methylchinolinium kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von 4-Methylchinolin mit Ethyliodid in Gegenwart einer Base, wie z. B. Kaliumcarbonat. Die Reaktion findet typischerweise unter Rückflussbedingungen statt, was zur Bildung von 1-Ethyl-4-methylchinoliniumiodid führt . Industrielle Produktionsverfahren können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

1-Ethyl-4-methylchinolinium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um Chinoliniumderivate zu bilden. Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsreaktionen können 1-Ethyl-4-methylchinolinium in seine entsprechenden Dihydrochinolinderivate umwandeln. Natriumborhydrid ist ein typisches Reduktionsmittel, das in diesen Reaktionen verwendet wird.

Substitution: Elektrophile Substitutionsreaktionen können am Chinolinring auftreten, was zur Bildung verschiedener substituierter Derivate führt.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Chinoliniumsalzen führen, während die Reduktion Dihydrochinolinverbindungen liefern kann.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-4-methylchinolinium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen und als Reagenz in chemischen Reaktionen verwendet.

Biologie: Diese Verbindung wird in der Untersuchung biologischer Prozesse und als Fluoreszenzsonde zum Nachweis spezifischer Biomoleküle eingesetzt.

Medizin: Forschungen haben sein Potenzial als antimikrobielles Mittel und seine Rolle in der Arzneimittelentwicklung untersucht.

Industrie: Es wird bei der Herstellung von Farbstoffen und Pigmenten sowie bei der Entwicklung neuer Materialien eingesetzt

Wirkmechanismus

Der Wirkmechanismus von 1-Ethyl-4-methylchinolinium beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen in Zellen. In biologischen Systemen kann es als Elektronenakzeptor wirken und an Redoxreaktionen teilnehmen. Diese Eigenschaft macht es nützlich für den Nachweis von reaktiven Sauerstoffspezies und anderen oxidativen Prozessen. Darüber hinaus trägt seine Fähigkeit, Komplexe mit Nukleinsäuren und Proteinen zu bilden, zu seiner biologischen Aktivität bei .

Wirkmechanismus

The mechanism of action of 1-ethyl-4-methylquinolin-1-ium involves its interaction with molecular targets such as enzymes or receptors. It can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Functional Group Variations

The physicochemical and reactivity profiles of quinoline derivatives depend heavily on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Quinoline Derivatives

Key Observations:

Ionic vs. Neutral Compounds: The iodide salt in this compound enhances water solubility compared to neutral derivatives like 6-bromo-4-methylquinoline .

Functional Group Effects: The ketone group in 6-ethyl-4-methylquinolin-2(1H)-one introduces hydrogen-bonding capability, increasing solubility in polar solvents . The nitro group in 1-ethyl-6-nitroquinolin-4-one reduces electron density, making it reactive toward nucleophilic substitution .

Steric and Electronic Effects: Ethyl and methyl groups at the 1- and 4-positions in the target compound create steric hindrance, influencing regioselectivity in reactions . Bromine in 6-bromo-4-methylquinoline facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the iodide salt .

Biologische Aktivität

1-Ethyl-4-methylquinolinium iodide (C₁₂H₁₄IN) is a quaternary ammonium salt characterized by a quinolinium structure, which includes a fused benzene and pyridine ring. This compound has attracted attention in various fields, particularly for its biological activity . Its unique chemical properties make it a subject of interest in antimicrobial research and potential therapeutic applications.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against a variety of bacterial strains. Studies have shown its effectiveness against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli . The mechanism behind this activity involves its ability to disrupt bacterial cell membranes, leading to increased permeability and cell death.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Bacillus subtilis | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

Interaction with Biological Membranes

Research indicates that this compound can alter the permeability of biological membranes. This property may facilitate the development of drug delivery systems, as the compound can enhance the uptake of therapeutic agents into cells . Furthermore, its interaction with proteins can influence their conformation and function, potentially leading to new therapeutic strategies.

Cancer Research Applications

There is emerging evidence that this compound may have applications in cancer research . Preliminary studies suggest that it can influence cellular signaling pathways, which are crucial in cancer progression. Its ability to interact with cellular membranes may also be leveraged to target cancer cells specifically .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in the quinolinium derivatives can lead to different biological outcomes. For instance, compounds with different substituents on the quinoline ring have been explored to optimize their antimicrobial and anticancer activities .

Table 2: Structural Variants of Quinolinium Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Ethyl-2-methylquinolinium iodide | Quinolinium derivative | Moderate antibacterial activity |

| 4-Methylquinolinium iodide | Quinolinium derivative | Lower potency compared to this compound |

| 1-Methylquinolinium iodide | Quinolinium derivative | Limited biological activity |

Case Study 1: Antimicrobial Resistance Mechanisms

A study investigated the role of this compound in understanding bacterial resistance mechanisms. The compound was found to inhibit biofilm formation in Staphylococcus aureus, suggesting a potential application in combating antibiotic resistance .

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines. The compound's ability to modulate cell signaling pathways presents opportunities for further research into its therapeutic use against cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.